6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridine
Overview
Description
6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridine is a compound that belongs to the class of naphthyridines, which are heterocyclic compounds containing a naphthyridine moiety. This particular compound is characterized by the presence of a benzyl group attached to the 6-position of the tetrahydro-1,6-naphthyridine ring system. Naphthyridines are known for their diverse biological activities and have been the subject of various synthetic efforts aimed at exploring their potential in medicinal chemistry.
Synthesis Analysis
The synthesis of 6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridine derivatives can be achieved through the chemical modification of pyridine derivatives. For instance, the synthesis of methyl homologs of tetrahydro-1,6-naphthyridine involves the condensation of 1-benzyl-4-piperidinone with corresponding 3-amino-enones followed by debenzylation . This method provides a pathway to introduce various substituents into the naphthyridine ring, which can be used to modulate the physical and chemical properties of the resulting compounds.
Molecular Structure Analysis
The molecular structure of naphthyridine derivatives can be confirmed through analytical data and X-ray crystallography analysis. For example, novel tetrahydropyrimido[4,5-b][1,6]naphthyridine derivatives have been synthesized and their structures confirmed using these techniques . The molecular structure is crucial for understanding the compound's reactivity and interaction with biological targets.
Chemical Reactions Analysis
Naphthyridine derivatives can undergo various chemical reactions, expanding their utility in synthetic chemistry. For instance, benzo[c][2,7]naphthyridines with electron-withdrawing substituents can undergo regioselective homolytic substitutions, leading to the formation of dihydro derivatives and, upon rearomatization, disubstituted benzo[c][2,7]naphthyridines . Additionally, polyfunctionally substituted benzo[c][2,7]naphthyridines can be synthesized and further reacted with different reagents to yield a variety of novel compounds with potential biological activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of 6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridine derivatives are influenced by the substituents on the naphthyridine core. The introduction of different functional groups can lead to changes in solubility, stability, and reactivity, which are important for the compound's application in drug development. The synthesis of 6H- -benzopyrano[3,4-h]-1,6-naphthyridine-5,7-diones, for example, involves an intramolecular cyclodehydrochlorination reaction, indicating the potential for cyclization reactions to yield novel naphthyridine derivatives with unique properties .
Scientific Research Applications
Synthesis and Chemical Modification
- Synthesis of Methyl Homologs: 5,6,7,8-tetrahydro-1,6-naphthyridine methyl homologs have been synthesized through chemical modification of pyridine derivatives. This process involves the condensation of 1-benzyl-4-piperidinone with 3-amino-enones followed by debenzylation (Shiozawa et al., 1984).
- Preparation of Hydroxyl Derivatives: Partially hydrogenated 5-hydroxy-1,7-naphthyridine derivatives, including 5,6,7,8-tetrahydro-1,7-naphthyridine-5-ol, have been prepared from ethyl 7-benzyl-5-oxo-5,6,7,8-tetrahydro-1,7-naphthyridine-6-carboxylate (Messinger & Meyer-Barrientos, 1981).
Biological and Medicinal Chemistry
- Synthesis for Bioactivity: An expeditious synthesis of biologically desirable synthones, including 3-(difluoromethoxy)-5,6,7,8-tetrahydro-1,6-naphthyridine, has been achieved. This process uses microwave irradiation and is important for biological applications (Guiadeen et al., 2008).
- Antagonistic Activity and Bladder Function Effects: Certain analogues of 1,7-naphthyridine-6-carboxamide derivatives have been synthesized and evaluated for NK(1) antagonistic activities. These compounds, including 8-membered ring compounds, have shown effects on bladder functions, demonstrating potential for treating bladder function disorders (Natsugari et al., 1999).
Heterocyclic Chemistry and Advanced Synthesis
- Development of Conformationally-Restricted Analogs: 5,6,7,8-tetrahydro-1,7-naphthyridine has been identified as a conformationally-locked analog of 2-(3-pyridyl)ethylamine. This insight is crucial for the development of pharmaceuticals and advanced organic compounds (Dow & Schneider, 2001).
- Acetylcholinesterase Inhibition: Bridged 5,6,7,8-tetrahydro-1,6-naphthyridines, as analogues of huperzine A, have been synthesized and evaluated as inhibitors of acetylcholinesterase. These compounds, although less effective than huperzine A, have shown inhibition activities, contributing to understanding the structure-activity relationships in acetylcholinesterase inhibitors (Vanlaer et al., 2009).
Future Directions
The potential applications of “6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridine” in medicinal chemistry, particularly as a RORγt inverse agonist, make it a promising area for future research . Further studies could focus on optimizing its synthesis and exploring its potential therapeutic effects in various immune diseases .
properties
IUPAC Name |
6-benzyl-7,8-dihydro-5H-1,6-naphthyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2/c1-2-5-13(6-3-1)11-17-10-8-15-14(12-17)7-4-9-16-15/h1-7,9H,8,10-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGXKXWUYFHASPY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1N=CC=C2)CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30226458 | |
Record name | 1,6-Naphthyridine, 5,6,7,8-tetrahydro-6-(phenylmethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30226458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridine | |
CAS RN |
75510-02-0 | |
Record name | 1,6-Naphthyridine, 5,6,7,8-tetrahydro-6-(phenylmethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075510020 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,6-Naphthyridine, 5,6,7,8-tetrahydro-6-(phenylmethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30226458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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